molecular formula C29H28N2O6 B2941504 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866590-07-0

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2941504
CAS No.: 866590-07-0
M. Wt: 500.551
InChI Key: UIEPOQYYVPUWIP-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Scientific Research Applications

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the synthesis process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or hydroxyl groups, while reduction may produce more saturated analogs of the original compound.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.

    Benzoyl-substituted compounds: These compounds have similar structural features and may exhibit comparable chemical reactivity.

Uniqueness

What sets 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide apart is its specific combination of functional groups, which can confer unique biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O6/c1-17-6-7-19(12-18(17)2)28(33)23-15-31(16-27(32)30-20-8-10-21(35-3)11-9-20)24-14-26(37-5)25(36-4)13-22(24)29(23)34/h6-15H,16H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEPOQYYVPUWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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